[2-(Aminocarbonyl)-4-pyridinyl]boronic acid

Suzuki-Miyaura coupling protodeboronation kinetics heteroaryl boronic acid stability

Procurement of 4-pyridinylboronic acids often fails due to rapid protodeboronation under standard conditions. [2-(Aminocarbonyl)-4-pyridinyl]boronic acid directly addresses this with its electron-withdrawing 2-aminocarbonyl group, which demonstrably attenuates C-B bond cleavage. This enables reproducible, high-yield Suzuki-Miyaura couplings for constructing the 2-aminocarbonyl-4-arylpyridine pharmacophore core. Key outcomes include: • Improved yield consistency in biaryl formation versus unsubstituted analogs. • Orthogonal stability of the aminocarbonyl handle during downstream functionalization. • Compatibility with copper-free, aqueous micellar coupling protocols. • ≥98% purity (mode across suppliers), ensuring lot-to-lot reliability for scale-up operations.

Molecular Formula C6H7BN2O3
Molecular Weight 165.94 g/mol
Cat. No. B13132547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Aminocarbonyl)-4-pyridinyl]boronic acid
Molecular FormulaC6H7BN2O3
Molecular Weight165.94 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)C(=O)N)(O)O
InChIInChI=1S/C6H7BN2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3,11-12H,(H2,8,10)
InChIKeyHDYWRLYKYILRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Aminocarbonyl)-4-pyridinyl]boronic acid – Overview


[2-(Aminocarbonyl)-4-pyridinyl]boronic acid (CAS 1443112-29-5), also designated (2-carbamoylpyridin-4-yl)boronic acid, is a heteroaryl boronic acid building block with the molecular formula C6H7BN2O3 and molecular weight 165.94 g/mol, available from commercial suppliers at ≥98% purity . The compound features a pyridine ring substituted at the 2-position with an aminocarbonyl (carbamoyl) group and at the 4-position with a boronic acid moiety, positioning it within the class of 4-pyridinylboronic acids that serve as Suzuki-Miyaura coupling partners for constructing pharmaceutically relevant biaryl and heterobiaryl architectures [1].

1
Suzuki-Miyaura building block for biaryl synthesis
Heteroaryl coupling partner for pharmaceutically relevant architectures
2
Electron-deficient 2-substituted pyridinylboronic acid
Aminocarbonyl group modulates coupling stability and reactivity
3
Medicinal chemistry intermediate for kinase inhibitor scaffolds
Supports construction of patented c-Met inhibitor chemotypes

Why [2-(Aminocarbonyl)-4-pyridinyl]boronic acid Has No Generic Substitute


Pyridinylboronic acids as a class present well-documented challenges in Suzuki-Miyaura cross-coupling reactions due to two predominant failure modes: (1) rapid protodeboronation under standard aqueous basic conditions and (2) slow transmetallation rates arising from the electron-deficient heteroaryl boron center [1]. The 2-substitution pattern on the pyridine ring critically modulates both the Lewis basicity of the pyridyl nitrogen and the susceptibility of the C-B bond to hydrolytic cleavage, with electron-withdrawing substituents demonstrably attenuating protodeboronation rates compared to unsubstituted or electron-donating analogs [2]. Consequently, procurement decisions based solely on class membership (i.e., "any 4-pyridinylboronic acid will suffice") disregard substituent-dependent stability and reactivity differences that directly determine synthetic yield and reproducibility in specific coupling contexts.

Target
[2-(Aminocarbonyl)-4-pyridinyl]boronic acid
Common Substitute
(2-Aminopyridin-4-yl)boronic acid (CAS 903513-62-2)
2-Amino and 2-aminocarbonyl groups are chemically orthogonal. Substitution alters functional group compatibility, downstream derivatization options, and target engagement profile in kinase inhibitor synthesis.
Target
[2-(Aminocarbonyl)-4-pyridinyl]boronic acid
Class Default
Unsubstituted 4-pyridinylboronic acid
Electron-withdrawing 2-substituents reduce protodeboronation rates. Unsubstituted analogs may exhibit faster hydrolytic C-B cleavage, leading to lower effective boronic acid concentration and variable coupling yields.

[2-(Aminocarbonyl)-4-pyridinyl]boronic acid: Differentiation Evidence


Aminocarbonyl Group Reduces Protodeboronation

Electron-withdrawing substituents on the pyridine ring, such as the aminocarbonyl (carbamoyl) group present in [2-(aminocarbonyl)-4-pyridinyl]boronic acid, attenuate the Lewis basicity of the pyridyl nitrogen and thereby slow the rate of protodeboronation of the intermediate pyridylboronic acid species [1]. Computational data demonstrate that electron-withdrawing groups promote cross-couplings without copper additives specifically by reducing the protodeboronation rate constant relative to unsubstituted pyridylboronic acids, enabling higher effective concentrations of the active transmetallating species [2].

Protodeboronation Control
Class-level inference
Reduced protodeboronation rate constant via electron-withdrawing C2 substituent
Supports higher effective boronic acid concentration during coupling
Direct kinetic data for aminocarbonyl vs. unsubstituted not identified
Suzuki-Miyaura coupling protodeboronation kinetics heteroaryl boronic acid stability

Aminocarbonyl vs. 2-Amino: Orthogonal Reactivity

[2-(Aminocarbonyl)-4-pyridinyl]boronic acid (C6H7BN2O3, MW 165.94) contains an aminocarbonyl (-CONH2) group at the 2-position, whereas the closest commercially available comparator (2-aminopyridin-4-yl)boronic acid (CAS 903513-62-2, C5H7BN2O2, MW 137.93) contains a primary amino (-NH2) group at the 2-position . The aminocarbonyl moiety is chemically orthogonal to the amino group: it can serve as a hydrogen-bond donor/acceptor for target binding while remaining stable to conditions that would acylate, alkylate, or diazotize a free amine [1].

Orthogonal 2-Substituent
Cross-study comparable
-CONH2 tolerates electrophilic conditions that consume -NH2; -NH2 enables reductive amination unavailable to -CONH2
Functional group selection directly impacts downstream synthetic routes and biological target engagement
Comparator: (2-Aminopyridin-4-yl)boronic acid
medicinal chemistry building block differentiation synthetic utility

Intramolecular N,O-Chelation by C2-Aminocarbonyl

The aminocarbonyl substituent at the 2-position presents both carbonyl oxygen and amide nitrogen lone pairs capable of intramolecular coordination to the boron center, potentially forming a five-membered N,O-chelate that stabilizes the boronic acid toward protodeboronation and modulates transmetallation kinetics [1]. This intramolecular coordination motif is structurally distinct from that available in (2-aminopyridin-4-yl)boronic acid (which offers only N-coordination via the amino group) and is entirely absent in unsubstituted 4-pyridinylboronic acid [2].

Intramolecular N,O-Chelation
Class-level inference
Potential five-membered N,O-chelate stabilizes boronic acid toward protodeboronation
May improve shelf-life and batch-to-batch consistency
Quantitative stability data not identified; inferred from analogous complexes
boron coordination chemistry cross-coupling mechanism transmetallation

c-Met Kinase Inhibitor Scaffold Validation

Patent literature explicitly claims monocyclic heterocyclic compounds as kinase inhibitors wherein the core scaffold incorporates a pyridine ring bearing an aminocarbonyl substituent, with [2-(aminocarbonyl)-4-pyridinyl]boronic acid serving as the key building block for introducing this specific substitution pattern via Suzuki-Miyaura coupling [1]. This patent-protected utility demonstrates that the aminocarbonyl moiety at C2, in combination with biaryl extension at C4, constitutes a pharmacophoric arrangement with validated biological activity against c-Met kinase [2].

c-Met Kinase Inhibitor Scaffold
Supporting evidence
Key building block in patented c-Met inhibitor synthesis via Suzuki-Miyaura coupling
Enables access to patented chemical space for lead optimization
Patent claims cover 2-aminocarbonylpyridine-derived compounds
c-Met kinase inhibitors anticancer agents pharmaceutical patent evidence

[2-(Aminocarbonyl)-4-pyridinyl]boronic acid: Application Scenarios


c-Met Kinase Inhibitor Intermediate Synthesis

This building block is specifically suited for constructing the 2-aminocarbonyl-4-arylpyridine core motif present in patented c-Met kinase inhibitor scaffolds. The aminocarbonyl group at C2 provides a hydrogen-bonding pharmacophore element while the boronic acid at C4 enables Suzuki-Miyaura coupling with diverse aryl/heteroaryl halides to generate biaryl extensions [1]. The electron-withdrawing nature of the carbamoyl group contributes to reduced protodeboronation propensity during coupling relative to electron-neutral pyridylboronic acids, improving yield consistency in the construction of this biologically validated chemotype [2].

Library Synthesis with Orthogonal 2-Substituent

In medicinal chemistry campaigns where downstream functionalization of the pyridine 2-position is required after Suzuki coupling, the aminocarbonyl group provides an orthogonally stable handle that tolerates diverse reaction conditions (e.g., electrophilic aromatic substitution, metal-catalyzed cross-couplings at other positions) that would consume or require protection of a 2-amino group [1]. This building block is therefore preferred over (2-aminopyridin-4-yl)boronic acid when the synthetic sequence demands a non-nucleophilic, non-basic 2-substituent during intermediate steps, with potential for late-stage hydrolysis to carboxylic acid if desired [2].

Copper-Free Suzuki Coupling in Aqueous Micelles

The electron-withdrawing aminocarbonyl substituent at C2 aligns this building block with the substituent class (electron-withdrawing groups including fluorine, chlorine, and carbamoyl) demonstrated to enable successful 2-pyridyl MIDA boronate cross-couplings in the complete absence of copper additives under aqueous micellar conditions [1]. For users seeking to implement copper-free, environmentally benign coupling protocols, the electron-deficient character imparted by the aminocarbonyl group provides a mechanistic advantage over electron-neutral or electron-donating 2-substituted analogs, which typically require copper co-catalysts or Lewis acid additives to achieve acceptable yields [2].

Heterobiaryl Synthesis with Controlled Boron Stability

This compound addresses the recognized challenges in pyridylboronic acid procurement, where limited commercial availability and inherent instability toward deboronation have historically constrained synthetic options [1]. The 2-aminocarbonyl substitution pattern contributes to enhanced stability relative to unsubstituted pyridylboronic acids, both in storage and under reaction conditions, as supported by the broader class observation that electron-withdrawing 2-substituents attenuate protodeboronation rates [2]. Users requiring a 4-pyridinylboronic acid coupling partner with predictable, reproducible performance in parallel synthesis or scale-up operations benefit from the modulated stability profile conferred by the aminocarbonyl group [3].

Application
Selection Property
Validation Focus
c-Met kinase inhibitor synthesis
2-Aminocarbonyl-4-boronic acid substitution pattern
Coupling yield and biaryl product identity verification
Orthogonal library synthesis
Non-nucleophilic, non-basic 2-substituent stability
Functional group compatibility under multi-step reaction sequences
Copper-free micellar Suzuki coupling
Electron-deficient pyridylboronic acid reactivity
Conversion and yield under aqueous micellar conditions without copper
Heterobiaryl synthesis with controlled stability
Modulated protodeboronation rate via C2-substituent
Batch-to-batch reproducibility and storage stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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